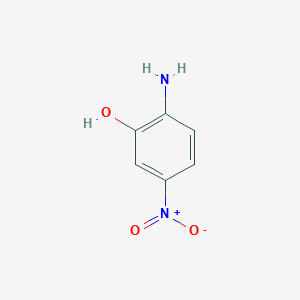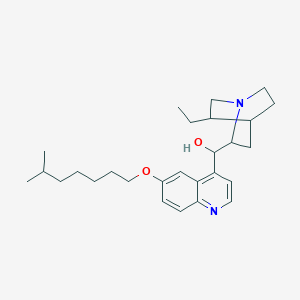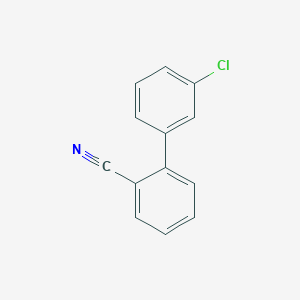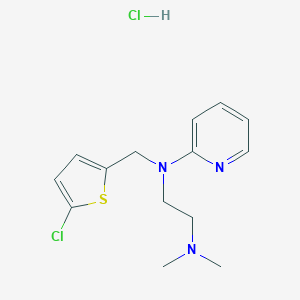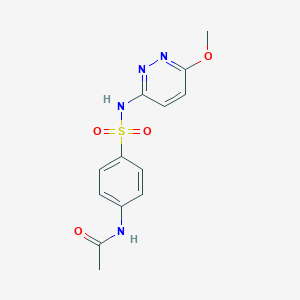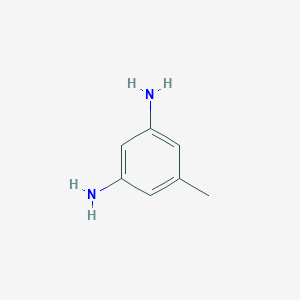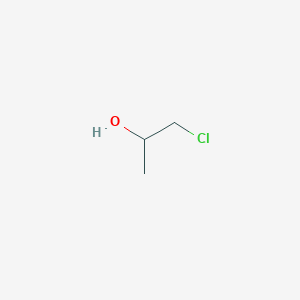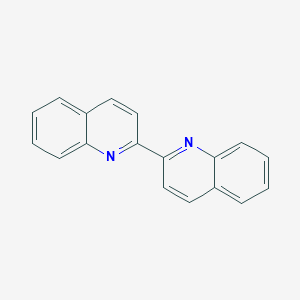
2,2'-Biquinoline
Vue d'ensemble
Description
2,2'-Biquinoline is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule consisting of two quinoline units connected at the 2-position, which allows it to act as a chelating ligand in coordination chemistry. The compound and its derivatives have been explored for their luminescent properties and their ability to form complexes with various metals .
Synthesis Analysis
The synthesis of 2,2'-biquinoline derivatives has been achieved through different methods. One approach involves the reaction of 1-aryl tetrazoles with internal alkynes, catalyzed by rhodium(III) and mediated by copper(II), to produce multisubstituted 2-aminoquinolines, which can be further modified to obtain biquinoline structures . Another method reported the synthesis of 2,2'-biquinolines with various substituents at the 4,4'-position, which were then used to form luminescent silver(I) complexes . Additionally, 3,3'-bridged derivatives of 2,2'-biquinoline have been prepared, leading to the synthesis of corresponding copper(I) complexes .
Molecular Structure Analysis
Structural studies of 2,2'-biquinoline derivatives have been conducted using techniques such as single crystal X-ray diffraction. These studies have revealed that the biquinoline ligands behave as chelated ligands towards silver(I) ions, irrespective of the substituents. The coordination sphere of the silver(I) is completed by solvent molecules and other groups, resulting in neutral or ionic species . For copper(I) complexes, variations in the bridging units between the biquinoline moieties lead to differences in planarity and electronic properties .
Chemical Reactions Analysis
2,2'-Biquinoline and its derivatives participate in various chemical reactions, forming complexes with different metals. For instance, silver(I) complexes with 2,2'-biquinoline exhibit interesting emission properties, with the nature of the substituents on the biquinoline units affecting the color of the emitted light . Copper(I) complexes show variations in electronic absorption and oxidation potentials depending on the distortion from planarity of the ligands . Palladium(II) complexes with 2,2'-biquinoline have been studied, where the ligand reacts with amino acids to form new complexes with different coordination modes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-biquinoline have been characterized through various analytical techniques. Vibrational frequencies and structural determinations have been performed using quantum chemical calculations and infrared spectroscopy, providing insights into the molecular structure of 2,2'-biquinoline . Additionally, the existence of tris 2,2'-biquinoline complexes in the solid state has been confirmed, with spectral and magnetic characterizations conducted on iron(II) complexes . These studies contribute to the understanding of the electronic and structural properties of 2,2'-biquinoline complexes, which are important for their potential applications in materials science and catalysis.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Scientific Field: Crystallography
- Application Summary: 2,2’-Biquinoline is used in the study of crystal structures. Specifically, it has been used in the formation of a new mercury(II) complex .
- Methods of Application: A solution of 2,2’-biquinoline was added to a solution of HgCl2. The resulting solution was stirred for 30 minutes at room temperature and left to evaporate slowly. After three weeks, needle-shaped yellow crystals were isolated .
- Results: The structure of the new mercury(II) complex with 2,2’-biquinoline was reported. The Hg–N bond length was found to be 2.329(5)Å, which is shorter than those reported in the literature .
Generation of Alkyl Radicals
- Scientific Field: Organic Chemistry
- Application Summary: 2,2’-Biquinoline-derived alkyl-substituted dihydroquinolines act as competent radical precursors with the ability to form primary, secondary, and tertiary alkyl radicals .
- Methods of Application: The dihydroquinolines’ reactivity towards a denitrative alkylation of nitroolefins such as β-nitrostyrene was discovered .
- Results: Hydroalkylation of benzalmalononitriles and N-Boc protected diazenes has been achieved through copper catalysis under mild conditions of 50°C with good to very good yields of up to 85% .
Spectrophotometric Determination of Copper
- Scientific Field: Analytical Chemistry
- Application Summary: 2,2’-Biquinoline is used as a reagent for the spectrophotometric determination of copper .
- Methods of Application: It is used as an indicator for titration of organolithium reagents, giving yellow-green charge-transfer complexes .
Synthesis of Complexes for LEDs and Live-Cell Imaging
- Scientific Field: Material Science
- Application Summary: 2,2’-Biquinoline can be utilized as a ligand in the synthesis of heteroleptic Cu (I) complexes for light-emitting diodes (LED) and cationic iridium (III) complexes as phosphorescent dyes for live-cell imaging .
Synthesis of Polyester Amide Membranes
- Scientific Field: Polymer Science
- Application Summary: 2,2’-Biquinoline is used in the synthesis of polyester amide (PEA) membranes. These membranes are used for the isolation of n-heptane from organic mixtures .
- Methods of Application: Biquinoline-containing polymers, namely polyester amide (PEA) and its metal–polymer complex (PEA–Cu(I)), were synthesized and used to form dense flat membranes .
- Results: The transport properties of the modern membranes were studied during pervaporation, to solve a problem of n-heptane isolation from its binary mixtures with thiophene and methanol .
Ligand in the Synthesis of Heteroleptic Cu (I) Complexes
- Scientific Field: Inorganic Chemistry
- Application Summary: 2,2’-Biquinoline can be utilized as a ligand in the synthesis of heteroleptic Cu (I) complexes .
Ligand in the Synthesis of Cationic Iridium (III) Complexes
- Scientific Field: Inorganic Chemistry
- Application Summary: 2,2’-Biquinoline can be utilized as a ligand in the synthesis of cationic iridium (III) complexes for phosphorescent dyes for live-cell imaging .
Research Use Only (RUO) Applications
Safety And Hazards
Propriétés
IUPAC Name |
2-quinolin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTCSQBWLUUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059500 | |
| Record name | 2,2'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Aldrich MSDS] | |
| Record name | 2,2'-Biquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | 2,2'-Biquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2'-Biquinoline | |
CAS RN |
119-91-5 | |
| Record name | 2,2′-Biquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Biquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-BIQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Biquinoline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-biquinolyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BIQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RO6GA6RP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

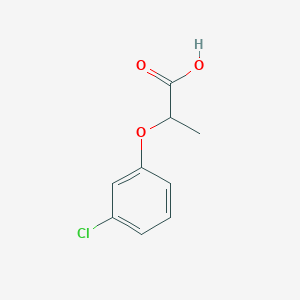
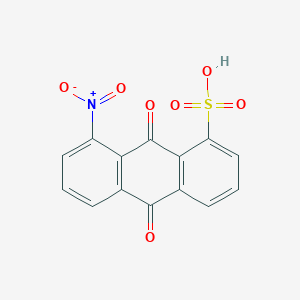

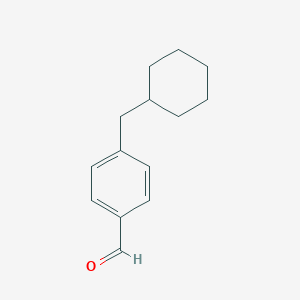
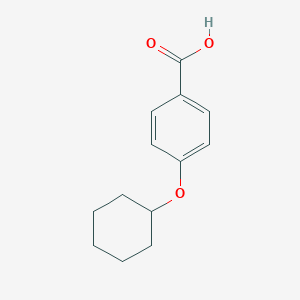
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
